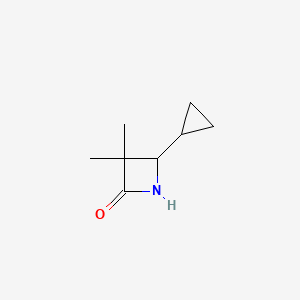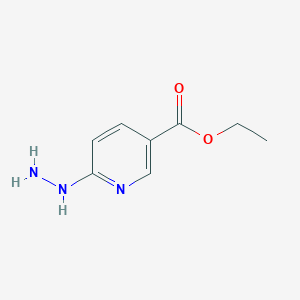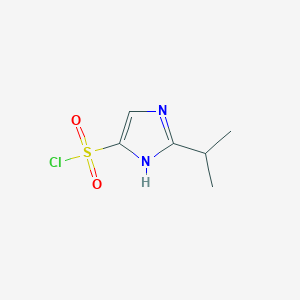
2-(5-Iodopentyl)isoindole-1,3-dione
Overview
Description
2-(5-Iodopentyl)isoindole-1,3-dione is a derivative of isoindole-1,3-dione, commonly known as phthalimide. This compound features an isoindole-1,3-dione core with a 5-iodopentyl substituent. Isoindole-1,3-dione derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Iodopentyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with a primary amine, followed by iodination. One common method includes the condensation of phthalic anhydride with 5-iodopentylamine in the presence of a suitable solvent like toluene under reflux conditions .
Industrial Production Methods: Industrial production of isoindole-1,3-dione derivatives often employs large-scale condensation reactions. The process involves the use of phthalic anhydride and primary amines, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Iodopentyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form more complex derivatives or reduction to remove the iodine substituent.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted isoindole-1,3-dione derivatives.
Oxidation Reactions: Products include oxidized isoindole-1,3-dione derivatives with additional functional groups.
Reduction Reactions: Products include deiodinated isoindole-1,3-dione derivatives.
Scientific Research Applications
2-(5-Iodopentyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive isoindole-1,3-dione derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(5-Iodopentyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the isoindole-1,3-dione core .
Comparison with Similar Compounds
Phthalimide: The parent compound of 2-(5-Iodopentyl)isoindole-1,3-dione, widely used in organic synthesis.
N-Substituted Isoindole-1,3-diones: Compounds with various substituents on the nitrogen atom, exhibiting diverse biological activities.
Halogenated Isoindole-1,3-diones: Compounds with different halogen atoms, such as chlorine or bromine, instead of iodine.
Uniqueness: this compound is unique due to the presence of the 5-iodopentyl substituent, which imparts distinct chemical reactivity and potential biological activity compared to other isoindole-1,3-dione derivatives .
Properties
IUPAC Name |
2-(5-iodopentyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14INO2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYGXYYFZGAWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1442811.png)



![[5-Chloro-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1442821.png)







